molecular formula C16H38N2+2 B1670452 Decamethonium CAS No. 156-74-1

Decamethonium

Cat. No.: B1670452
CAS No.: 156-74-1
M. Wt: 258.49 g/mol
InChI Key: MTCUAOILFDZKCO-UHFFFAOYSA-N
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Description

Decamethonium, also known as this compound bromide, is a depolarizing muscle relaxant or neuromuscular blocking agent. It is primarily used in anesthesia to induce paralysis. The compound is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decamethonium can be synthesized through a series of chemical reactions involving the formation of a quaternary ammonium compound. The synthesis typically involves the reaction of decamethylene dibromide with trimethylamine under controlled conditions to produce this compound bromide .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Decamethonium primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. It does not typically undergo oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles that can displace the bromide ions in this compound.

Major Products:

Mechanism of Action

Decamethonium acts by binding to the nicotinic acetylcholine receptors at the motor endplate of skeletal muscles. This binding causes depolarization of the motor endplate, preventing further action potentials and leading to muscle paralysis. The compound mimics acetylcholine but is not degraded by acetylcholinesterase, resulting in prolonged depolarization and unresponsiveness to normal acetylcholine release .

Comparison with Similar Compounds

Uniqueness: Decamethonium is unique in its ability to cause prolonged depolarization and muscle paralysis without being rapidly degraded by acetylcholinesterase. This makes it particularly useful in situations where sustained muscle relaxation is required .

Properties

CAS No.

156-74-1

Molecular Formula

C16H38N2+2

Molecular Weight

258.49 g/mol

IUPAC Name

trimethyl-[10-(trimethylazaniumyl)decyl]azanium

InChI

InChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2

InChI Key

MTCUAOILFDZKCO-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

Canonical SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

Appearance

Solid powder

melting_point

268-270 °C
MP: 188-189 °C /Bromide/
268 - 270 °C

156-74-1

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1420-40-2 (diiodide)
3198-38-7 (dichloride)
541-22-0 (dibromide)

shelf_life

AQUEOUS SOLUTIONS ARE STABLE & MAY BE STERILIZED BY AUTOCLAVING. /DECAMETHONIUM BROMIDE/

solubility

Substantial
7.04e-06 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(DM)Br2
decamethonium
decamethonium bromide
decamethonium dibromide
decamethonium dichloride
decamethonium dihydroxide
decamethonium diiodide
decamethonium dipricrate
decamethonium iodide
decamethylenebis(trimethylammonium)bromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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